Moderate FASN Thioesterase Domain Inhibition Defines a Distinct Activity Window for Tool Compound Applications
The compound demonstrates a specific, albeit moderate, inhibitory activity against the thioesterase domain of Fatty Acid Synthase (FASN-TE). This places it in a distinct activity tier compared to highly potent clinical FASN inhibitors. It exhibits an IC50 of 13.4 µM (13,400 nM) [1]. This contrasts sharply with the nanomolar potency of advanced tool compounds like ML-356 (IC50 = 334 nM) and the sub-nanomolar potency of clinical candidate IPI-9119 (IC50 = 0.3 nM) [2][3]. This moderate activity profile makes it a valuable comparator for SAR studies, allowing researchers to delineate the structural features required for high-affinity binding to the FASN thioesterase domain.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 13,400 nM (13.4 µM) |
| Comparator Or Baseline | ML-356 (334 nM); IPI-9119 (0.3 nM) |
| Quantified Difference | Target compound is 40-fold less potent than ML-356 and 44,667-fold less potent than IPI-9119. |
| Conditions | Biochemical assay for FASN thioesterase domain inhibition (fluorescence intensity assay). |
Why This Matters
The quantifiable difference in potency defines a specific experimental niche for this compound as a low-affinity control or an SAR reference point, which is crucial for interpreting high-throughput screening results and optimizing new chemical series.
- [1] ChEMBL Database. (n.d.). Compound Report: CHEMBL1474057. Retrieved from TargetMine/NIBIOHN. View Source
- [2] Bertin Bioreagent. (2024). Product Datasheet for ML-356 (CAT N°: 20940). View Source
- [3] Selleck Chemicals. (n.d.). Product Datasheet for IPI-9119. View Source
